(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(2R)-1-prop-2-ynylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,7H,3-6H2,(H,10,11)/t7-/m1/s1 |
InChI Key |
YOBBRBOMLUMFMP-SSDOTTSWSA-N |
Isomeric SMILES |
C#CCN1CCC[C@@H]1C(=O)O |
Canonical SMILES |
C#CCN1CCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives
One classical approach involves the alkylation of protected pyrrolidine-2-carboxylic acid derivatives with propargyl halides or propargyl amines under controlled conditions to introduce the prop-2-yn-1-yl group at the nitrogen atom.
- Starting Material: Pyrrolidine-2-carboxylic acid or its N-protected derivatives.
- Alkylating Agent: Propargyl bromide or propargyl chloride.
- Conditions: Alkylation typically proceeds under basic conditions (e.g., sodium ethoxide or potassium carbonate) in polar aprotic solvents like DMF or ethanol at temperatures ranging from 0 °C to room temperature.
- Stereochemical Considerations: When starting from an enantiomerically pure pyrrolidine-2-carboxylic acid, care must be taken to avoid racemization during alkylation. Protecting groups on the carboxyl and nitrogen can help maintain stereochemical integrity.
Catalytic Hydrogenation of Alkene Precursors
A patented method describes the preparation of pyrrolidine-2-carboxylic acid derivatives by catalytic hydrogenation of alkene intermediates bearing protecting groups. This method can yield the target compound as a cis isomer with high stereoselectivity when starting from a single enantiomer of the alkene precursor.
- Key Steps:
- Synthesis of alkene intermediate with appropriate nitrogen and carboxyl protecting groups.
- Catalytic hydrogenation under mild conditions (hydrogen pressure ~1.4–1.5 MPa, temperature ~50 °C).
- Removal of protecting groups post-hydrogenation.
- Advantages: This route provides high stereochemical purity and avoids racemization that often accompanies alkylation of free acids.
- Yields: Reported yields vary, with some steps yielding approximately 46% to 56%.
Reaction of Propargylamine with Pyrrolidine Derivatives
Another synthetic route involves the reaction of propargylamine with pyrrolidine derivatives to form the desired compound. This method is notable for its scalability and use in continuous flow reactors, which improve yield and control over reaction parameters.
- Mechanism: Nucleophilic substitution or condensation reactions between propargylamine and activated pyrrolidine intermediates.
- Conditions: Typically conducted under mild to moderate temperatures with suitable catalysts or reagents facilitating amide bond formation or substitution.
- Industrial Relevance: The continuous flow setup enhances reproducibility and is suitable for larger-scale synthesis.
Enantioselective Spirocyclization and Azlactone Opening (Advanced Method)
Recent research has developed a sequential one-pot procedure involving enantioselective spirocyclization followed by acidic azlactone opening to generate chiral pyrrolidine derivatives.
- Catalysts: Palladium complexes with chiral organic catalysts.
- Solvents: Ethyl acetate and methanol.
- Temperature: Room temperature for spirocyclization; 45 °C for azlactone opening.
- Outcome: High enantioselectivity and yield of the desired amino acid derivatives.
- Note: This method is more complex but offers precise stereochemical control.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Stereochemical Control | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Alkylation | Protected pyrrolidine-2-carboxylic acid + propargyl halide | Base (NaOEt, K2CO3), DMF/EtOH, 0–25 °C | Moderate; risk of racemization if unprotected | Variable; moderate | Simple, straightforward | Racemization risk, requires protection |
| Catalytic Hydrogenation | Alkene intermediate with protecting groups | H2 gas (1.4–1.5 MPa), Pd catalyst, 50 °C | High; cis isomer favored | 46–56% per step | High stereoselectivity, mild conditions | Multi-step, moderate yield |
| Propargylamine Reaction | Pyrrolidine derivatives + propargylamine | Catalysts, continuous flow reactors | Moderate to high | Good, scalable | Scalable, industrially viable | Requires specialized equipment |
| Enantioselective Spirocyclization | Azlactone derivatives + Pd catalyst + chiral organocatalyst | EtOAc, MeOH, TMSCl, 25–45 °C | Very high enantioselectivity | High | Excellent stereocontrol, one-pot | Complex, costly catalysts |
Summary of Research Findings
- The catalytic hydrogenation method provides a stereoselective route to the (2R)-configured product, overcoming racemization issues common in direct alkylation.
- Continuous flow synthesis using propargylamine offers scalability and reproducibility for industrial applications.
- Advanced enantioselective methods using palladium catalysis and chiral organocatalysts yield high enantiomeric excess, suitable for pharmaceutical-grade synthesis.
- Protection/deprotection strategies and reaction conditions critically influence yield and stereochemical outcomes.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This can result in the inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Stereochemistry
Key structural analogs differ in substituents, stereochemistry, or protective groups, which modulate physicochemical properties and biological activity:
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|
| (2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (2091251-68-0) | Propargyl at N1, (2R)-configuration | 167.16 | Reactivity for click chemistry | |
| (2S,4R)-4-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (1049984-28-2) | Propargyl at C4, (2S,4R)-configuration | 153.18 | Unspecified biological activity | |
| (R)-1-(tert-Butoxycarbonyl)-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid (959578-39-3) | Boc-protected N1, propargyl at C2 | 253.29 | Enhanced stability for synthesis | |
| VX-765 (prodrug of VRT-043198) | 3,3-Dimethylbutanoyl, ethoxy-tetrahydrofuran | Not provided | Caspase-1 inhibitor (anti-inflammatory) | |
| Boc-(R)-α-(4-Trifluoromethylbenzyl)-Pro-OH (1217671-12-9) | Boc-protected, 4-CF₃-benzyl at C2 | 253.29 | Proline derivative for drug design |
Key Observations:
- Propargyl Position : The placement of the propargyl group (N1 vs. C4) alters steric effects and synthetic utility. For example, the N1-propargyl group in the target compound facilitates selective alkyne-azide reactions .
- Protective Groups : Boc protection (e.g., CAS 959578-39-3) increases molecular weight and stability, making intermediates suitable for peptide synthesis .
- Stereochemistry : The (2R) configuration in the target compound contrasts with (2S,4R) in CAS 1049984-28-2, which may affect binding to chiral biological targets .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (2R)-1-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid be experimentally confirmed?
- Methodology : Utilize X-ray crystallography with SHELX programs (e.g., SHELXL) for high-resolution structural determination. For preliminary analysis, employ NMR spectroscopy to observe coupling constants and nuclear Overhauser effects (NOEs) that correlate with the (2R) configuration. Cross-validate with polarimetry or chiral HPLC to confirm enantiomeric purity .
Q. What synthetic strategies are recommended for introducing the propargyl (prop-2-yn-1-yl) group to the pyrrolidine ring?
- Methodology : Use alkylation reactions under basic conditions (e.g., K₂CO₃/DMF) to substitute the pyrrolidine nitrogen with propargyl bromide. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography, and confirm regioselectivity using ¹H/¹³C NMR (e.g., characteristic alkynyl proton signals at ~2.5 ppm) .
Q. How can the carboxylic acid group in this compound be protected during peptide coupling reactions?
- Methodology : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. For Boc protection, react with di-tert-butyl dicarbonate in the presence of a base like DMAP. For Fmoc, use Fmoc-Cl under alkaline conditions. Verify deprotection efficiency (e.g., TFA for Boc, piperidine for Fmoc) using mass spectrometry .
Advanced Research Questions
Q. How does the propargyl group influence the conformational dynamics of the pyrrolidine ring in solution?
- Methodology : Perform dynamic NMR studies (variable-temperature or EXSY experiments) to assess ring puckering and substituent effects. Compare with computational models (DFT or MD simulations) to correlate experimental data with theoretical energy barriers. Reference pseudo-proline systems (e.g., substituted proline derivatives) for analogous conformational control mechanisms .
Q. What strategies resolve contradictions between crystallographic data and computational predictions for intermolecular interactions in solid-state structures?
- Methodology : Use Mercury CSD’s packing similarity tool to compare experimental crystal structures with predicted polymorphs. Analyze hydrogen-bonding networks and π-π interactions. Cross-check with Hirshfeld surface analysis to quantify non-covalent interactions and identify discrepancies in lattice stabilization .
Q. How can enantiomeric impurities in this compound affect its biological activity, and how are they quantified?
- Methodology : Test enantiopure and racemic forms in bioassays (e.g., ACE inhibition assays if relevant to hypertension research). Quantify impurities via chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and validate with circular dichroism (CD) spectroscopy. Corrogate results with kinetic resolution studies during synthesis .
Q. What are the challenges in optimizing reaction conditions for large-scale synthesis while maintaining stereochemical integrity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
